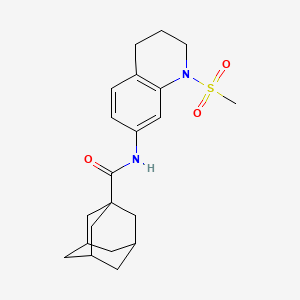
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound is canonicalized and has an XLogP3-AA value of 3.5 . It has a complexity of 644, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 74.9, and it has a heavy atom count of 27 .Applications De Recherche Scientifique
Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines
Copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position represents a significant advancement in the field of organic synthesis. This method, utilizing stable and safe sodium sulfinates as sulfide sources, offers a more environmentally friendly alternative to traditional sulfonylation techniques. The resultant N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives exhibit moderate to high yields, highlighting the efficiency and environmental benefits of this approach (Xia et al., 2016).
Synthesis of Carboxamides and Amines with Adamantane Fragments
Research into carboxamides and amines containing adamantane fragments has led to the synthesis of new compounds from adamantanecarboxylic acid chlorides and adamantane-containing amines. These compounds were further modified to produce N-p-nitrophenylsulfonyl and N-p-tolylsulfonylcarbamoyl derivatives. The structural confirmation of these compounds was achieved through IR and 1H NMR spectroscopy. This research opens up new possibilities for the development of adamantane-based molecules with potential applications in various fields (Kas’yan et al., 2007).
Antagonistic Properties of N-Sulfonyl Derivatives
N-Phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihyro-3-oxo-2-quinoxalinecarboxamide have been synthesized and characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This research highlights the potential therapeutic applications of N-sulfonyl derivatives in neuropharmacology, offering insights into the development of new treatments for neurological conditions (Hays et al., 1993).
Development of Adamantane-Type Cardo Polyamides
A new adamantane-type cardo dicarboxylic acid containing an ether group was prepared, leading to the synthesis of a series of new polyamides. These polymers, with their high molecular weights and solubility in various solvents, exhibit impressive physical properties, such as tensile strength and glass transition temperatures. This research contributes significantly to the field of polymer science, offering new materials for industrial applications (Liaw et al., 1999).
Propriétés
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-27(25,26)23-6-2-3-17-4-5-18(10-19(17)23)22-20(24)21-11-14-7-15(12-21)9-16(8-14)13-21/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUZSFGLFPEFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)
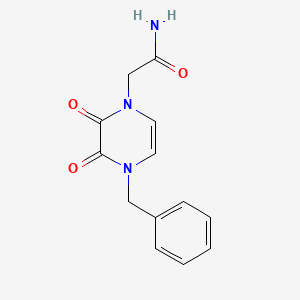


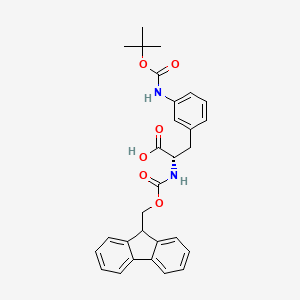
![N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2767196.png)
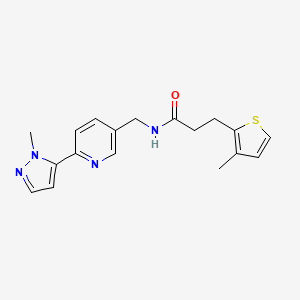
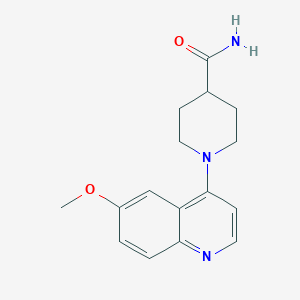
![Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2767199.png)
![1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2767200.png)
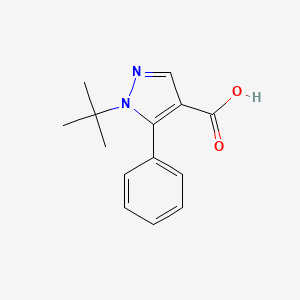
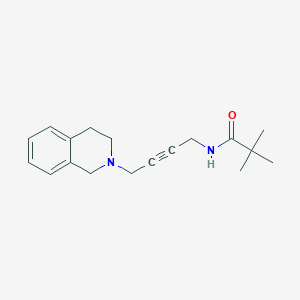
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)

